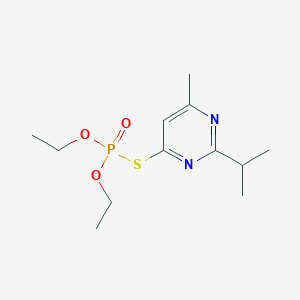
2',3'-Dideoxy-2',3'-didehydroadenosine
概要
説明
β-L-D4A: この化合物はウイルス複製を強力に阻害し、その抗ウイルス特性について広く研究されています .
作用機序
β-L-D4Aは、ウイルス複製に不可欠な酵素であるウイルスDNAポリメラーゼを阻害することにより、その効果を発揮します。この化合物は鎖終結剤として作用し、ウイルスDNAの伸長を阻害し、それによりウイルス複製を阻害します。 この機序は、特にB型肝炎ウイルスとヒト免疫不全ウイルスに対して効果的です .
類似化合物の比較
類似化合物:
ラミブジン (3TC): B型肝炎ウイルスとヒト免疫不全ウイルスの治療に使用される別のヌクレオシドアナログ。
アデホビル: B型肝炎ウイルスの治療に使用されるヌクレオチドアナログ。
比較: β-L-D4Aは、その構造と作用機序においてユニークです。これは、ラミブジンやその他の類似化合物と比較して、より高い効力とより低い毒性を示しています。 より低い濃度でウイルス複製を阻害する能力により、抗ウイルス療法の有望な候補となっています .
生化学分析
Biochemical Properties
2’,3’-Dideoxy-2’,3’-didehydroadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, an enzyme responsible for the replication of viral DNA. By binding to the DNA polymerase, 2’,3’-Dideoxy-2’,3’-didehydroadenosine blocks the incorporation of deoxycytidine into the viral DNA, thereby halting viral replication . This compound is active against both wild-type and mutant strains of hepatitis B virus . Notably, 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not affect the synthesis of cellular DNA or RNA, nor does it inhibit cellular protein synthesis .
Cellular Effects
The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine on various cell types and cellular processes are profound. This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, 2’,3’-Dideoxy-2’,3’-didehydroadenosine disrupts the normal replication cycle of the virus, leading to a decrease in viral load and an improvement in cellular health . Additionally, this compound has been shown to have minimal cytotoxic effects on uninfected cells, making it a promising candidate for antiviral therapy .
Molecular Mechanism
At the molecular level, 2’,3’-Dideoxy-2’,3’-didehydroadenosine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of viral DNA polymerase by binding to its active site . This binding prevents the incorporation of deoxycytidine into the growing viral DNA chain, effectively terminating DNA synthesis . Furthermore, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may also induce conformational changes in the DNA polymerase, reducing its activity and stability . These interactions highlight the compound’s specificity and potency as an antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine have been observed to change over time. The compound is relatively stable under standard storage conditions (10°C - 25°C) and does not degrade rapidly . Long-term studies have shown that 2’,3’-Dideoxy-2’,3’-didehydroadenosine maintains its antiviral activity over extended periods, with no significant loss of potency .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At high doses, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2’,3’-Dideoxy-2’,3’-didehydroadenosine is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by cellular enzymes, including kinases that phosphorylate it to its active triphosphate form . This active form is then incorporated into viral DNA by the DNA polymerase, leading to chain termination . The metabolism of 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not significantly affect cellular metabolic flux or metabolite levels, indicating its specificity for viral targets .
Transport and Distribution
Within cells and tissues, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is transported and distributed through various mechanisms. The compound is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is distributed to different cellular compartments, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular binding proteins and transporters .
Subcellular Localization
The subcellular localization of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral DNA polymerase . Post-translational modifications and targeting signals may direct 2’,3’-Dideoxy-2’,3’-didehydroadenosine to specific compartments or organelles, enhancing its antiviral efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
合成経路と反応条件: β-L-D4Aの合成には、アデノシンの脱水素化と脱酸素化が含まれます。このプロセスには通常、以下の手順が含まれます。
脱水素化: アデノシンは脱水素化剤で処理され、2'および3'位の炭素から水素原子が除去されます。
脱酸素化: 脱水素化された生成物は、その後、脱酸素化されて同じ位置から酸素原子が除去され、2',3'-ジデヒドロ-2',3'-ジデオキシアデノシンが生成されます.
工業的生産方法: β-L-D4Aの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バルク合成: 大量のアデノシンが、制御された条件下で脱水素化と脱酸素化反応にかけられます。
化学反応の分析
反応の種類: β-L-D4Aは、以下を含むさまざまな化学反応を起こします。
酸化: β-L-D4Aは、対応する酸化物を形成するために酸化することができます。
還元: これは、還元された誘導体を形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな生物学的活性と特性を持つβ-L-D4Aの誘導体が含まれます .
科学研究への応用
β-L-D4Aは、以下を含む、幅広い科学研究への応用があります。
化学: ヌクレオシドアナログとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: DNAポリメラーゼやDNA複製に関与するその他の酵素に対するその効果について調査されています.
科学的研究の応用
Beta-L-D4A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA polymerase and other enzymes involved in DNA replication.
Medicine: Studied for its antiviral properties, particularly against hepatitis B virus and human immunodeficiency virus
Industry: Used in the development of antiviral drugs and other therapeutic agents.
類似化合物との比較
Lamivudine (3TC): Another nucleoside analog used in the treatment of hepatitis B virus and human immunodeficiency virus.
Adefovir: A nucleotide analog used for the treatment of hepatitis B virus.
Tenofovir: A nucleotide analog used for the treatment of hepatitis B virus and human immunodeficiency virus.
Comparison: Beta-L-D4A is unique in its structure and mechanism of action. It has shown higher potency and lower toxicity compared to lamivudine and other similar compounds. Its ability to inhibit viral replication at lower concentrations makes it a promising candidate for antiviral therapy .
特性
IUPAC Name |
[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUOUIPRAAGUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-48-9 | |
| Record name | 2',3'-Dideoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


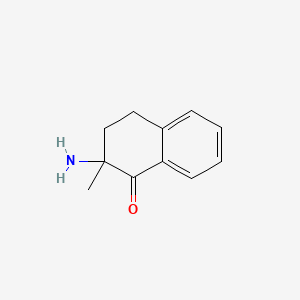
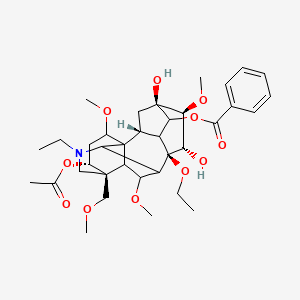
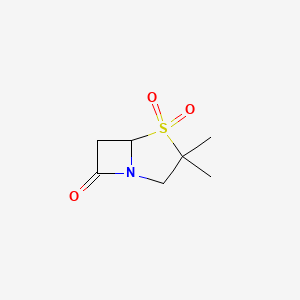
![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)
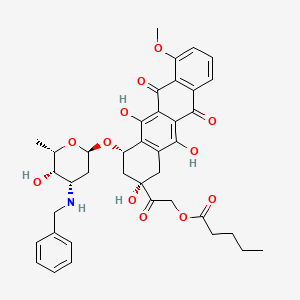
![5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol](/img/structure/B1194319.png)
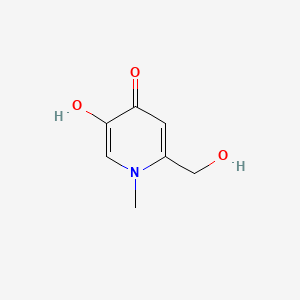
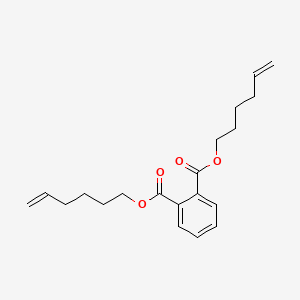
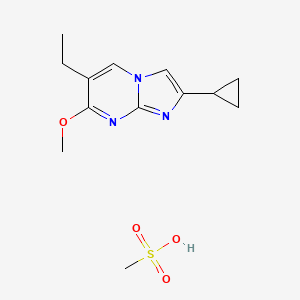

![3-({1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1194329.png)


